Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-
Description
This compound, with the molecular formula C₁₈H₁₉N₃OS₂ and molar mass 357.49 g/mol , is a thieno[2,3-d]pyrimidine derivative featuring a thioether linkage to an acetamide group substituted with a phenyl ring. The CAS registry number is 606113-43-3 .
Properties
Molecular Formula |
C18H19N3OS2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H19N3OS2/c1-4-14-11(2)24-18-16(14)17(19-12(3)20-18)23-10-15(22)21-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,21,22) |
InChI Key |
UEWSNSMREFSFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-D]pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-D]pyrimidine ring system.
Substitution Reactions:
Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-D]pyrimidine derivative with a thiol compound under appropriate conditions.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, synthetic routes, physicochemical properties, and biological implications.
Structural Analogues
Physicochemical Properties
- Lipophilicity : The parent compound (LogP ~4.8) is highly lipophilic, favoring membrane permeability. The 3-acetylphenyl analog has a similar LogP (4.87) but reduced solubility due to crystallinity .
- Thermal Stability : Methyl-substituted analogs (e.g., 4-methylphenyl derivative) exhibit high melting points (>248°C), suggesting robust crystalline packing .
- Solubility : The acetylated analog (606113-63-7) has extremely low aqueous solubility (2.193 mg/L), limiting bioavailability without formulation optimization .
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